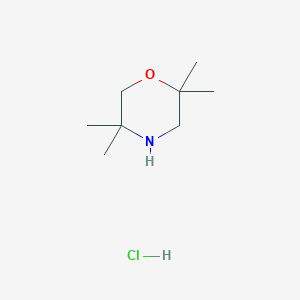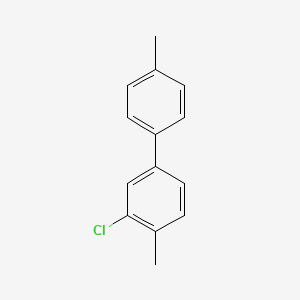![molecular formula C12H16ClNO4 B1422902 2-氯-N-[(2,4,6-三甲氧基苯基)甲基]乙酰胺 CAS No. 1306606-37-0](/img/structure/B1422902.png)
2-氯-N-[(2,4,6-三甲氧基苯基)甲基]乙酰胺
描述
“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO4 . It has a molecular weight of 273.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This indicates the presence of a chloro group, an acetamide group, and a trimethoxyphenyl group in the molecule .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学研究应用
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can undergo aromatic nucleophilic substitution reactions to form 2-anilinopyrimidines . These derivatives are significant due to their potential bioactivity, including fungicidal and pesticidal properties, and as kinase inhibitors with antiproliferative activity against cancer cell lines .
Crystallography and Structural Analysis
“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” can be used in crystallography to study molecular structures and interactions. The compound’s ability to form crystals in the monoclinic space group P2_1/n makes it suitable for X-ray crystallography, providing insights into intramolecular hydrogen bonding and intermolecular interactions .
Optical Property Investigation
This compound exhibits solvatochromic effects, meaning its optical properties change with the polarity of the solvent. This characteristic is valuable for studying the interactions between solutes and solvents, which is essential in fields like photochemistry and materials science .
Theoretical Chemistry Studies
The compound is used in theoretical investigations, such as Time-dependent Density Functional Theory (TD-DFT) calculations, to understand its electronic structure and reactivity. This helps in predicting its behavior in various chemical environments, which is beneficial for designing new compounds with desired properties .
Supramolecular Chemistry
Due to its structural features, the compound can participate in the formation of supramolecular networks through hydrogen bonding and other non-covalent interactions. This is important for the development of molecular recognition systems and self-assembling materials .
Solvent Polarity Studies
The compound’s solvatochromic behavior makes it an excellent probe for studying solvent polarity effects. It can be used to investigate the influence of solvent polarity on reaction mechanisms and rates, which is crucial for optimizing industrial chemical processes .
安全和危害
This compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The primary targets of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is believed that the compound may interact with its targets through a process of nucleophilic substitution or free radical bromination .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Based on its chemical structure, it is plausible that it may be involved in pathways related to aromatic compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Given its molecular weight of 27372 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently under investigation. As more research is conducted, we will gain a better understanding of the compound’s effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
属性
IUPAC Name |
2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMZXLYGGNVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



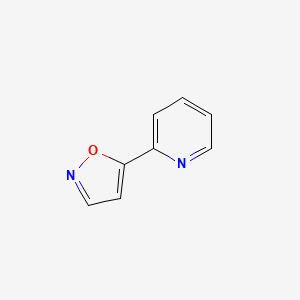
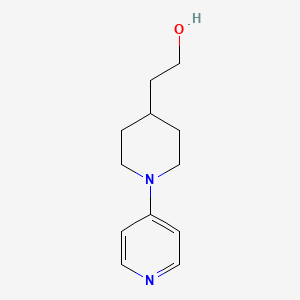

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)

![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)

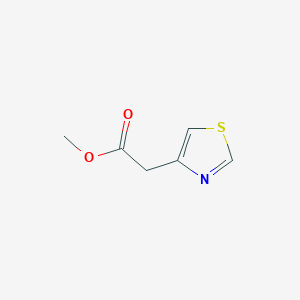
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)

